6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the class of triazolopyridazine derivatives, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties .
Mechanism of Action
Target of Action
Related compounds in the [1,2,4]triazolo[4,3-b]pyridazine class have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, making them important targets in cancer therapy .
Mode of Action
Related compounds have been shown to inhibit the activity of c-met/vegfr-2 kinases . This inhibition could potentially lead to a decrease in cell proliferation and angiogenesis, which are key processes in the progression of cancer .
Biochemical Pathways
The inhibition of c-met/vegfr-2 kinases by related compounds suggests that the compound could affect pathways related to cell proliferation and angiogenesis . The downstream effects of this could include a reduction in tumor growth and metastasis .
Result of Action
The inhibition of c-met/vegfr-2 kinases by related compounds suggests that the compound could potentially reduce cell proliferation and angiogenesis . This could result in a reduction in tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 2-fluorobenzyl chloride with 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol in the presence of a base such as sodium hydroxide in ethanol . The reaction is carried out at room temperature for several hours, followed by acidification with hydrochloric acid to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted triazolopyridazine derivatives.
Scientific Research Applications
6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Studied for its antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
Medicine: Investigated for its anticancer activity, particularly its ability to inhibit specific cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
- 6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Alkoxy-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
6-((2-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazolopyridazine derivatives. Its fluorobenzylthio group enhances its ability to interact with biological targets, making it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4S/c19-15-9-5-4-8-14(15)12-24-17-11-10-16-20-21-18(23(16)22-17)13-6-2-1-3-7-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDWPQYLZAJVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.